A Comprehensive Technical Guide to 2-Chloro-5-methylaniline (CAS 95-81-8)
A Comprehensive Technical Guide to 2-Chloro-5-methylaniline (CAS 95-81-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylaniline, also known as 6-chloro-m-toluidine, is a substituted aniline (B41778) that serves as a crucial intermediate in various chemical syntheses. Its unique molecular structure makes it a versatile building block in the production of a wide range of organic molecules. This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic data, safety and handling protocols, and applications of 2-Chloro-5-methylaniline, with a focus on its relevance to research and development.
Physicochemical Properties
The fundamental physical and chemical properties of 2-Chloro-5-methylaniline are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 95-81-8 | [1][2][3] |
| Molecular Formula | C₇H₈ClN | [1][2] |
| Molecular Weight | 141.60 g/mol | [4] |
| Appearance | White to almost white powder or solid | [4] |
| Melting Point | 29-33 °C | [3][4] |
| Boiling Point | 228-230 °C | [3][4] |
| Density | 1.1359 g/cm³ (estimate) | [3] |
| Flash Point | 228-230 °C | [3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [3] |
| pKa | 2.78 ± 0.10 (Predicted) | [3] |
| InChI | 1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | [1] |
| SMILES | Cc1ccc(Cl)c(N)c1 | [5] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 2-Chloro-5-methylaniline. Below is a summary of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2-Chloro-5-methylaniline. While specific chemical shifts can vary depending on the solvent and concentration, the following are the expected regions for the proton (¹H) and carbon-¹³ (¹³C) NMR signals.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | -CH ₃ | ~2.2 |
| -NH ₂ | Broad singlet, ~3.5-4.5 | |
| Aromatic -CH | ~6.5-7.2 | |
| ¹³C | -C H₃ | ~20 |
| Aromatic C -H | ~115-130 | |
| Aromatic C -Cl | ~130-135 | |
| Aromatic C -N | ~140-145 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Chloro-5-methylaniline is expected to show characteristic absorption bands for the amine and aromatic functionalities.[1]
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H | Symmetric and Asymmetric Stretch | 3300-3500 (typically two bands for -NH₂) |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-2960 |
| C=C (aromatic) | Stretch | 1450-1600 |
| C-N | Stretch | 1250-1350 |
| C-Cl | Stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2-Chloro-5-methylaniline would be expected to show a molecular ion peak (M⁺) at m/z 141 and an isotope peak at m/z 143 due to the presence of the ³⁷Cl isotope.[2] Common fragmentation patterns for aromatic amines include the loss of H• and HCN.
Safety and Handling
2-Chloro-5-methylaniline is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[3] |
Precautionary Statements
A summary of key precautionary statements is provided below.[3]
| Category | Precautionary Statement(s) |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P311: Call a POISON CENTER or doctor/physician. |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Safety and Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of 2-Chloro-5-methylaniline.
Caption: A logical workflow for the safe handling of 2-Chloro-5-methylaniline.
Experimental Protocols and Applications
Representative Experimental Workflow: N-Acetylation
A common reaction for anilines is N-acetylation. The following is a representative protocol for the N-acetylation of an aniline derivative, which can be adapted for 2-Chloro-5-methylaniline.
Objective: To synthesize N-(2-chloro-5-methylphenyl)acetamide from 2-Chloro-5-methylaniline.
Materials:
-
2-Chloro-5-methylaniline
-
Acetic anhydride (B1165640)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-Chloro-5-methylaniline (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-chloro-5-methylphenyl)acetamide.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-acetylation of 2-Chloro-5-methylaniline.
Caption: A general workflow for the N-acetylation of 2-Chloro-5-methylaniline.
Applications in Research and Development
2-Chloro-5-methylaniline is a key starting material and intermediate in several areas of chemical synthesis:
-
Dyes and Pigments: It is used in the synthesis of various dyes and pigments.[7]
-
Pharmaceuticals: This compound serves as a building block for the synthesis of more complex pharmaceutical ingredients.[7]
-
Agrochemicals: It is utilized in the development of new herbicides and pesticides.[7]
Conclusion
2-Chloro-5-methylaniline (CAS 95-81-8) is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. Its utility in the synthesis of dyes, pharmaceuticals, and agrochemicals makes it a compound of interest for researchers and drug development professionals. Adherence to strict safety and handling protocols is paramount when working with this hazardous substance. This guide provides a comprehensive overview to support the safe and effective use of 2-Chloro-5-methylaniline in a laboratory setting.
References
- 1. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methylaniline [webbook.nist.gov]
- 3. 2-Chloro-5-methylaniline | 95-81-8 [amp.chemicalbook.com]
- 4. 2-Chloro-5-methylaniline 99 95-81-8 [sigmaaldrich.com]
- 5. chemeo.com [chemeo.com]
- 6. Page loading... [wap.guidechem.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
